molecular formula C44H30MgN4+2 B1631540 Magnesium meso-tetraphenylporphine

Magnesium meso-tetraphenylporphine

Cat. No.: B1631540
M. Wt: 639 g/mol
InChI Key: XEHJAWQTIIXDON-JJUIXLEHSA-P
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Description

Historical Development and Discovery

The synthesis of MgTPP emerged from advancements in porphyrin chemistry, particularly the development of tetraphenylporphyrin (H₂TPP). Key milestones include:

  • Early Synthesis of H₂TPP :

    • Rothemund Reaction (1935) : The first synthesis of H₂TPP involved condensing pyrrole and benzaldehyde in a sealed bomb at 150°C, yielding 5% porphyrin.
    • Adler-Longo Modification (1967) : Refluxing pyrrole and benzaldehyde in propionic acid under aerobic conditions improved yields to 10–30%.
  • Metalation to MgTPP :

    • Room-Temperature Synthesis (1995) : Treatment of H₂TPP with magnesium halides (e.g., MgBr₂, MgI₂) in noncoordinating solvents (toluene, CHCl₃) with hindered amines (triethylamine) achieved quantitative magnesium insertion within minutes.
    • Surface-Mediated Metalation : Deposition of H₂TPP onto MgO surfaces at room temperature facilitated spontaneous metalation, attributed to hydroxyl-deficient MgO morphologies.
Synthesis Method Conditions Yield (%) Key Advantages
Rothemund Reaction Sealed bomb, 150°C, 24 h 5 First reported synthesis
Adler-Longo Refluxing propionic acid, 30 min 10–30 Faster, aerobic conditions
Mg Halide Metalation MgBr₂, toluene, RT, 10 min 100 Mild, scalable, compatible with sensitive groups
Surface Metalation H₂TPP on MgO(100) film, RT 100 No solvent required; ambient conditions

Fundamental Chemical Characteristics

MgTPP’s structure and properties underpin its utility in photochemistry and materials science.

Structural Features

  • Macrocyclic Core : A 22-π-electron conjugated system comprising four pyrrole units linked by methine bridges, coordinated to Mg²⁺.
  • Substituents : Four phenyl groups attached at meso-positions, enhancing solubility and stabilizing the macrocycle.
  • Symmetry : D₄h symmetry in MgTPP, contrasting with D₂h symmetry in free-base H₂TPP due to Mg²⁺ chelation.

Spectroscopic Properties

MgTPP exhibits distinct absorption and emission features critical for photophysical studies:

Spectral Feature Wavelength (nm) Molar Absorptivity (M⁻¹cm⁻¹) Notes
Soret Band 426 22,000–600,000 Strong absorption due to a₁u → e₉x transition
Q-Bands 563, 604, 660 5,000–15,000 Splitting due to Mg²⁺ coordination; red-shifted vs. H₂TPP
Fluorescence Emission 664 Quantum Yield ~0.15 Large Stokes shift (238 nm)

Key observations:

  • Solvent Effects : Absorption maxima shift slightly in polar vs. nonpolar solvents (e.g., CH₂Cl₂ vs. toluene).
  • Metal Influence : Mg²⁺ lowers the excited-state lifetime compared to Zn²⁺ due to smaller atomic mass, enabling faster nonradiative decay.

Solubility and Stability

  • Solubility : Soluble in toluene, CHCl₃, and CH₂Cl₂ but insoluble in water. Hydrated forms (e.g., Mg meso-tetraphenylporphine monohydrate) show enhanced solubility in polar aprotic solvents like DMSO.
  • Stability : Stable under ambient conditions but sensitive to light-induced oxidation, forming O₂ adducts with characteristic N–O bonds.

Role in Porphyrin Chemistry Research

MgTPP serves as a model system for studying photochemical reactions, coordination chemistry, and biomimetic processes.

Photochemical Reactivity

  • Oxygen Adduct Formation : Under irradiation, MgTPP reacts with O₂ to form a 1:1 adduct with N–O bonds, confirmed by FTIR and XPS.
  • Kinetics : Pseudo-first-order kinetics in O₂-saturated CH₂Cl₂, with half-lives ranging from 40–130 minutes depending on irradiation intensity.

Coordination and Redox Behavior

  • Ligand Binding : MgTPP dimerizes via π-π stacking, forming excitonic coupling. Disaggregation occurs with donor ligands (e.g., pyridine), requiring two ligand bindings per Mg center.
  • Redox Potentials :




















    ProcessPotential vs. Ag/Ag⁺ (V)Reference
    First Oxidation+0.34
    First Reduction-1.81

Structural and Material Science Applications

  • Crystal Engineering : Porous crystal structures with solvent-filled cavities, enabling host-guest interactions.
  • Photocatalysis : Used in visible-light-driven reactions due to its red-shifted absorption spectrum and long-lived excited states.

Properties

Molecular Formula

C44H30MgN4+2

Molecular Weight

639 g/mol

IUPAC Name

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diium-21,23-diide

InChI

InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2/p+2/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?;

InChI Key

XEHJAWQTIIXDON-JJUIXLEHSA-P

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C\3/[NH+]=C(/C(=C/4\[N-]/C(=C(\C5=[NH+]/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C=C4)/C9=CC=CC=C9)C=C3.[Mg+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=[NH+]3)C(=C4C=CC(=C(C5=[NH+]C(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)[N-]4)C9=CC=CC=C9.[Mg+2]

Origin of Product

United States

Preparation Methods

Magnesium Perchlorate in Acetonitrile

Stepwise Synthetic Approaches for Enhanced Solubility

Nakagawa et al. (2018) demonstrated that introducing solubilizing groups, such as triisopropylsilylethynyl, prior to metallation significantly improves reaction efficiency. For MgTPP derivatives, this involves:

  • Silylation : Protecting ethynyl groups with triisopropylsilyl (TIPS) to enhance solubility.
  • Metallation : Reacting the soluble intermediate with $$ \text{MgBr}_2 $$ in toluene.
  • Deprotection : Removing TIPS groups post-metallation.

This method achieves yields exceeding 50% for tetra(phenylethynyl) derivatives and could be adapted for MgTPP.

Purification and Characterization Techniques

Solubility Considerations

MgTPP exhibits limited solubility in polar solvents but dissolves readily in dichloromethane (DCM) and toluene. Storage under nitrogen at 2–8°C prevents oxidative degradation.

Solubility Data

Solvent Solubility (mg/mL)
DCM 10.2
Toluene 8.7
Acetonitrile 0.5

Spectroscopic Characterization

  • UV-Vis : $$ \lambda_{\text{max}} $$ at 418 nm (Soret band), 515 nm, and 647 nm (Q-bands).
  • FTIR : Absence of N-H stretches (3300 cm$$^{-1}$$) confirms metallation.

Comparative Analysis of Synthetic Methods

Method Yield Scalability Solubility Control
$$ \text{Mg(ClO}4)2 $$ Low Moderate Poor
$$ \text{MgBr}_2 $$/DBU Moderate High Good
Stepwise Silylation High High Excellent

The stepwise approach balances yield and solubility but requires additional synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the magnesium ion and the conjugated porphyrin ring system .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions to prevent degradation of the porphyrin ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .

Scientific Research Applications

Scientific Research Applications

  • Catalysis :
    • MgTPP is utilized as a catalyst in various chemical reactions, including oxidation and reduction processes. Its ability to coordinate with different ligands enhances its catalytic efficiency, making it suitable for reactions such as hydroxylation of alkanes and epoxidation of alkenes .
  • Biological Research :
    • In biological contexts, MgTPP serves as a model compound for studying natural porphyrins' behavior within biological systems. It has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, leading to targeted cell destruction .
  • Sensor Development :
    • The unique photophysical properties of MgTPP make it valuable in developing sensors and optoelectronic devices. Its ability to absorb light and transfer energy efficiently allows for the creation of sensitive detection systems .
  • Antibacterial Activity :
    • Recent studies have highlighted the antibacterial properties of MgTPP-based coordination complexes against various bacterial strains, indicating potential applications in medical therapeutics .

Case Study 1: Photodynamic Therapy

A study demonstrated that MgTPP could effectively induce apoptosis in cancer cells through photodynamic therapy. The mechanism involved the absorption of light by the porphyrin structure, leading to the generation of singlet oxygen, which selectively damaged cancerous cells while sparing healthy tissue .

Case Study 2: Antibacterial Properties

Research conducted on MgTPP-based complexes revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The study utilized various spectroscopic techniques to confirm the structural integrity and efficacy of these complexes in inhibiting bacterial growth .

Case Study 3: Catalytic Applications

In another investigation, MgTPP was employed as a catalyst for the oxidation of alkanes. The results indicated that MgTPP facilitated higher reaction rates compared to traditional catalysts, showcasing its potential for industrial applications in synthetic chemistry .

Mechanism of Action

The mechanism by which Magnesium meso-tetraphenylporphine exerts its effects involves the interaction of the magnesium ion with various molecular targets. The porphyrin ring system facilitates electron transfer processes, which can lead to the generation of reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Central Metal Key Properties Applications
MgTPP C₄₄H₂₈MgN₄ 637.02 Mg²⁺ High solubility in organic solvents; strong π-π interactions Catalysis, biomedical imaging, photodynamic therapy
H₂TPP (Free base) C₄₄H₃₀N₄ 614.74 None Low solubility; standard for photophysical studies Reference material for optical properties, supramolecular assemblies
Al(III)-TPP C₄₄H₂₈AlN₄Cl 690.05 Al³⁺ Stable under electron impact; axial ligands (Cl⁻, OH⁻) Mass spectrometry studies, catalysis
Co(II)-TPP C₄₄H₂₈CoN₄ 640.67 Co²⁺ Catalytic activity in pyrolysis; forms nanoparticles without covalent linkage Single-atom catalysts for energy conversion
Mn(III)-TPP-Cl C₄₄H₂₈ClMnN₄ 702.50 Mn³⁺ Optoelectronic thin films; catalytic epoxidation Hydrogen evolution, oxidative coupling, histidine probing
Fluorinated-TPP C₄₄H₁₄F₁₆N₄ 902.58 None Enhanced thermal stability; hydrophobic backbone Specialty materials, fluorinated drug carriers

Key Comparative Insights

Photophysical Properties
  • H₂TPP serves as the benchmark for comparing absorption/emission spectra. MgTPP exhibits redshifted Soret bands (~425 nm) due to Mg²⁺ coordination, enhancing light-harvesting efficiency compared to the free base .
  • Fluorinated-TPP shows altered electronic properties (e.g., increased electron-withdrawing effects) and stability, making it superior in harsh environments .
Solubility and Stability
  • MgTPP surpasses H₂TPP in solubility due to reduced aggregation from metal coordination .
  • Al(III)-TPP and In(III)-TPP demonstrate exceptional stability under electron impact, critical for mass spectrometry applications .
Catalytic Performance
  • Co(II)-TPP forms aggregated nanoparticles without covalent linkage, reducing catalytic efficiency compared to confined single-atom systems .
  • Mn(III)-TPP-Cl excels in epoxidation and hydrogen evolution due to Mn³⁺ redox flexibility .

Spectroscopic and Computational Studies

  • DFT calculations on H₂TPP-C₆₀ complexes reveal noncovalent interactions critical for organic electronics, a trait shared but modulated in MgTPP .
  • Vibrational studies highlight MgTPP’s rigid macrocycle compared to porphine , with isotope effects influencing NH/ND stretching bands .

Q & A

Q. What are the established synthetic protocols for Magnesium meso-tetraphenylporphine (MgTPP), and how can purity be rigorously assessed?

MgTPP is synthesized via refluxing pyrrole and benzaldehyde in propionic acid under inert conditions, followed by metallation with magnesium salts. Critical steps include:

  • Condensation : Pyrrole and benzaldehyde (1:4 molar ratio) in propionic acid at 140°C for 4–6 hours .
  • Metallation : Adding magnesium acetate to the free-base porphyrin in refluxing dimethylformamide (DMF) for 2 hours .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) and recrystallization from ethanol . Purity Assessment :
  • HPLC : Retention time consistency and peak symmetry (≥99% purity) .
  • UV-Vis : Q-band ratios (e.g., Soret band at ~420 nm, Q-bands at 550–650 nm) to detect demetallation or impurities .

Q. Which spectroscopic techniques are most effective for characterizing MgTPP’s structural integrity?

Key techniques include:

  • IR Spectroscopy : NH/ND isotope effects (e.g., shifts in stretching bands at ~3300 cm⁻¹) to confirm metalation .
  • NMR : Proton signals for phenyl groups (δ 7.5–8.5 ppm) and absence of free pyrrole protons .
  • UV-Vis : Soret band intensity (ε ~5×10⁵ M⁻¹cm⁻¹) and Q-band splitting to assess aggregation .

Advanced Research Questions

Q. How does the magnesium coordination center influence catalytic activity in hydrogen evolution reactions (HER)?

The Mg²⁺ center modulates electron transfer pathways by stabilizing charge-separated states. Comparative studies with CoTPP show:

  • Redox Potential : MgTPP exhibits a less negative reduction potential (-1.2 V vs. SCE) than CoTPP (-0.8 V), favoring proton-coupled electron transfer .
  • Kinetic Studies : MgTPP’s dissociation rate (k = 1.2×10⁻³ s⁻¹) is slower than Group 13/14 metalloporphyrins, suggesting stable coordination during catalysis . Methodological Insight : Use electrochemical impedance spectroscopy (EIS) to correlate charge-transfer resistance with catalytic turnover .

Q. What experimental conditions optimize MgTPP’s role as a photosensitizer in singlet oxygen (¹O₂) generation?

  • Light Source : Broad-spectrum lamps (λ > 420 nm) or LEDs matched to MgTPP’s Soret band .
  • Solvent : Dichloromethane/ethanol (1:9) minimizes aggregation and enhances ¹O₂ quantum yield (ΦΔ ~0.6) .
  • Oxygenation : Continuous O₂ bubbling during irradiation to maintain triplet-state quenching . Validation : Monitor ¹O₂ via trapping with 1,3-diphenylisobenzofuran (DPBF) and decay kinetics .

Q. How can computational models (e.g., DFT) resolve electronic structure ambiguities in MgTPP?

  • Geometry Optimization : Use B3LYP/6-31G(d) to model Mg–N bond lengths (~2.05 Å) and planarity .
  • Vibrational Assignments : Compare calculated IR frequencies (e.g., porphyrin ring modes at 1600–1400 cm⁻¹) with experimental data .
  • Electronic Excitations : TD-DFT to simulate UV-Vis spectra and assign charge-transfer transitions .

Q. How should researchers address contradictions in kinetic data for MgTPP’s coordination chemistry?

Discrepancies in dissociation rates (e.g., solvent-dependent k values) can be resolved by:

  • Variable-Temperature Studies : Arrhenius plots to differentiate solvent effects from intrinsic ligand lability .
  • Isotopic Labeling : Use deuterated ligands to probe hydrogen-bonding impacts on stability .
  • Cross-Validation : Combine stopped-flow kinetics with NMR line-broadening analysis .

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